molecular formula C14H14N2O B2415481 4-methyl-N-(pyridin-4-ylmethyl)benzamide CAS No. 63824-98-6

4-methyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2415481
CAS No.: 63824-98-6
M. Wt: 226.279
InChI Key: DRDAVHQVXASJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-N-(pyridin-4-ylmethyl)benzamide” is a chemical compound with the linear formula C14H14N2O . It has a molecular weight of 226.28 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Luminescent Properties and Multi-Stimuli Response

4-Methyl-N-(pyridin-4-ylmethyl)benzamide has been studied for its luminescent properties in both solution and solid states. It demonstrates enhanced emission in aqueous-DMF solution and exhibits mechanochromic properties, showing a multi-stimuli response. These properties are rationalized through Density Functional Theory calculations, indicating potential applications in photoelectron spectroscopy and nanotechnology (Srivastava et al., 2017).

Metabolic Pathways in Pharmaceuticals

In the context of pharmaceutical research, this compound derivatives are integral in understanding the metabolic pathways of certain drugs. For instance, studies on flumatinib, a tyrosine kinase inhibitor, have identified the main metabolic pathways in humans, involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research is crucial for developing effective medication regimens and understanding drug interactions (Gong et al., 2010).

Crystal Structure Analysis

The compound has also been analyzed for its crystal structure properties. Studies involving derivatives of N-(pyridin-2-ylmethyl)benzamide show different orientations of pyridine and benzene rings, providing insights into molecular interactions and stability, which can inform material science and drug design (Artheswari et al., 2019).

Synthesis and Bioactivity

Research on the synthesis and bioactivity of derivatives of this compound has led to the discovery of compounds with significant medicinal potential. For example, the compound MGCD0103 has shown promise as an anticancer drug, demonstrating selective inhibition of histone deacetylases and effective in vivo antitumor activity (Zhou et al., 2008).

Corrosion Inhibition

Additionally, derivatives of this compound have been investigated as corrosion inhibitors. Studies reveal their effectiveness in protecting metals like mild steel in corrosive environments, indicating potential applications in industrial maintenance and material preservation (Ji et al., 2016).

Safety and Hazards

Sigma-Aldrich provides “4-methyl-N-(pyridin-4-ylmethyl)benzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

A structurally similar compound, n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is known to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is critical in various physiological and pathological processes.

Mode of Action

It’s likely that it interacts with its target protein in a manner similar to other benzanilides , a class of compounds to which it belongs. These compounds typically bind to their target proteins and modulate their activity, leading to downstream effects.

Biochemical Pathways

If it indeed targets vegfr1 like its structurally similar compound, it could potentially affect angiogenesis and other vegfr1-related pathways .

Result of Action

Given its potential target, it might influence the processes of angiogenesis and cellular proliferation, among others .

Properties

IUPAC Name

4-methyl-N-(pyridin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-2-4-13(5-3-11)14(17)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDAVHQVXASJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968323
Record name 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-40-1
Record name 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-pyridylmethyl)-p-methylbenzamide was synthesized from p-toluoyl chloride and 4-pryidylmethylamine in the same manner as employed in Example 1 above. The pure product has a melting point 142.7° C., yield of 87.7%. The intermediate product was converted to pure N-(4-piperidinylmethyl)-p-methylbenzamide as previously described (Example 1); melting point 226.6° C., yield 70.7%, and evaluated according to Tables I, II, and III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.